1-Phenyl-3-(phenylcarbamothioylamino)thiourea
Overview
Description
1-Phenyl-3-(phenylcarbamothioylamino)thiourea is a useful research compound. Its molecular formula is C14H14N4S2 and its molecular weight is 302.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 3.1 [ug/ml]. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528860. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of 1-Phenyl-3-(phenylcarbamothioylamino)thiourea is tyrosinase , an enzyme crucial for melanin synthesis . Tyrosinase catalyzes the conversion of L-tyrosine to L-dopa and integrates L-dopa with L-dopaquinone, thereby controlling melanogenesis .
Mode of Action
This compound interacts with tyrosinase, inhibiting its catalytic activity . It also accelerates tyrosinase degradation via the ubiquitin-dependent proteasome pathway . This dual-action mechanism results in a decrease in melanin biosynthesis .
Biochemical Pathways
The compound affects the melanogenesis pathway, specifically the enzymatic steps involving tyrosinase . By inhibiting tyrosinase activity and promoting its degradation, this compound disrupts melanin synthesis .
Result of Action
The molecular and cellular effects of this compound’s action include a decrease in melanin biosynthesis and a reduction in the enzymatic activity and stability of tyrosinase . These effects suggest that the compound could potentially be used as a depigmentation agent for hyperpigmentation disorders .
Action Environment
Environmental factors, such as ultraviolet rays (UVRs), can influence the action, efficacy, and stability of this compound . For instance, UVRs can modulate skin pigmentation, potentially affecting the compound’s depigmentation effects .
Biochemical Analysis
Biochemical Properties
It is known that thiourea derivatives have received remarkable attention due to their variable topological aspects, binding modes, and broad spectrum promising pharmacological properties .
Cellular Effects
It is known that certain thiourea derivatives can decrease melanin biosynthesis in a dose-dependent manner in normal human epidermal melanocytes .
Molecular Mechanism
It is known that certain thiourea derivatives can inhibit tyrosinase catalytic activity and decrease the enzymatic activity and stability of tyrosinase .
Metabolic Pathways
It is known that the biological activity of certain thioureas is due to oxidation at sulfur followed by reactions in which the sulfur moiety is separated from the rest of the molecule .
Properties
IUPAC Name |
1-phenyl-3-(phenylcarbamothioylamino)thiourea | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4S2/c19-13(15-11-7-3-1-4-8-11)17-18-14(20)16-12-9-5-2-6-10-12/h1-10H,(H2,15,17,19)(H2,16,18,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXQOROGFLZHGI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NNC(=S)NC2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50944723 | |
Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
3.1 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID49680004 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
2209-59-8 | |
Record name | NSC528860 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=528860 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N~1~,N~2~-Diphenylhydrazine-1,2-dicarboximidothioic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50944723 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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